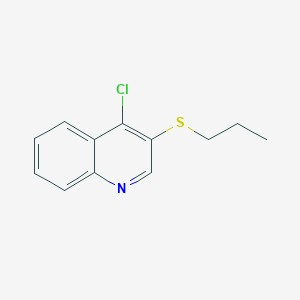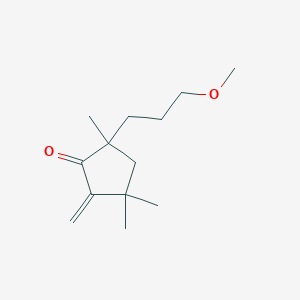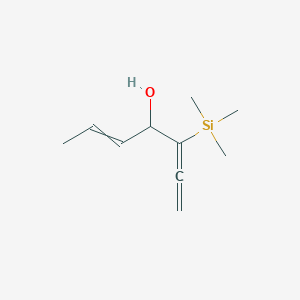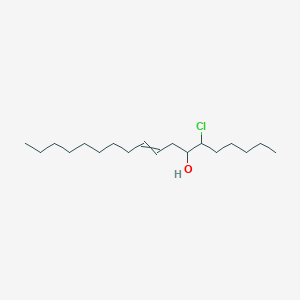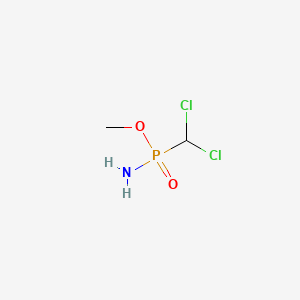
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonamidic acid group with a dichloromethyl substituent and a methyl ester group
Vorbereitungsmethoden
The synthesis of phosphonamidic acid, P-(dichloromethyl)-, methyl ester can be achieved through several methods. One common approach involves the reaction of phosphonic ester-acid derivatives with alkyl halides in the presence of a base such as triethylamine. This reaction can be carried out under microwave-assisted conditions to enhance the efficiency and yield of the product . Another method involves the hydrolysis of phosphinates and phosphonates under acidic or basic conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dichloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acids, bases, and nucleophiles such as azides and silylated phosphinic acids . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonamidic acid, P-(dichloromethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a protease inhibitor by mimicking the transition state of peptide bond cleavage, thereby inhibiting the activity of proteases . This mechanism is particularly relevant in the context of drug discovery and the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Phosphonamidic acid, P-(dichloromethyl)-, methyl ester can be compared with other similar compounds, such as phosphonamidate peptides and phosphoramidates. These compounds share similar structural features but differ in their reactivity and stability. For example, phosphonamidates are more prone to P(O)–NH bond cleavage under acidic conditions compared to phosphoramidates . Other similar compounds include phosphinic acids and phosphonates, which have different substituents and functional groups but share the phosphonamidic acid core structure .
Similar Compounds
- Phosphonamidate peptides
- Phosphoramidates
- Phosphinic acids
- Phosphonates
These compounds highlight the diversity and versatility of organophosphorus chemistry and the unique properties of this compound.
Eigenschaften
CAS-Nummer |
85437-50-9 |
|---|---|
Molekularformel |
C2H6Cl2NO2P |
Molekulargewicht |
177.95 g/mol |
IUPAC-Name |
[amino(methoxy)phosphoryl]-dichloromethane |
InChI |
InChI=1S/C2H6Cl2NO2P/c1-7-8(5,6)2(3)4/h2H,1H3,(H2,5,6) |
InChI-Schlüssel |
JKJRGEHHXHFPNI-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


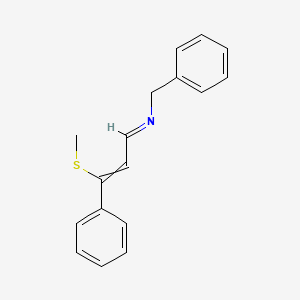
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
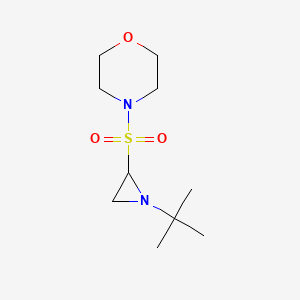
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)

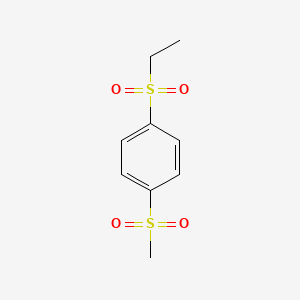

![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
